molecular formula C20H25NS B3132949 10-Octyl-10H-phenothiazine CAS No. 38076-72-1

10-Octyl-10H-phenothiazine

Cat. No.: B3132949
CAS No.: 38076-72-1
M. Wt: 311.5 g/mol
InChI Key: CFERYHPYXAAGEV-UHFFFAOYSA-N
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Description

10-Octyl-10H-phenothiazine, also known as OOPT or 10-OTP, is a heterocyclic compound of the phenothiazine family. It has a molecular formula of C20H25NS . The average mass is 311.484 Da and the monoisotopic mass is 311.170776 Da .


Synthesis Analysis

The synthesis of phenothiazine derivatives involves condensation reactions . For instance, a novel luminescent hybrid inorganic–organic molecular assembly was synthesized by the condensation of hexakis cyclotriphosphazene hydrazide (CTP-Hyd) with six units of this compound-3-carbaldehyde (R-PTZ-CHO) .


Molecular Structure Analysis

The molecular structure of this compound consists of a phenothiazine core with an octyl group attached . The molecule has one hydrogen bond acceptor, no hydrogen bond donors, seven freely rotating bonds, and violates the Rule of 5 once .


Chemical Reactions Analysis

Phenothiazines have been extensively studied for their potential applications as electrochemical, photovoltaic, photo-physical, and DSSC materials . They have intriguing π-conjugation length-dependent photophysical and redox properties .


Physical and Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 434.8±15.0 °C at 760 mmHg, and a flash point of 216.8±20.4 °C . It has a molar refractivity of 98.0±0.3 cm3, a polar surface area of 29 Å2, and a molar volume of 293.2±3.0 cm3 .

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

10-Octyl-10H-phenothiazine has been found to be a promising electron donor in the construction of organic light-emitting diodes (OLEDs). A study by Sun et al. (2014) synthesized a novel donor unit, 10-octyl-3,7-di(thiophen-2-yl)-10H-phenothiazine, demonstrating its potential for applications in OLEDs. The optical spectra of this compound showed a blue-green light range, indicating its suitability as a donor in D-A type materials for OLEDs (Sun, Tang, Yan, & Miao, 2014).

Dye-Sensitized Solar Cells (DSSCs)

This compound derivatives have been extensively investigated for their application in dye-sensitized solar cells (DSSCs). Wu et al. (2010) designed and synthesized new phenothiazine organic dyes containing thiophene for use in DSSCs. These dyes exhibited high performance and good stability, making them suitable for photovoltaic applications (Wu et al., 2010). Huang et al. (2016) further reviewed the significant scientific progress in 10H-phenothiazine-based DSSCs, focusing on the relationship between molecular structure and photoelectric conversion properties (Huang, Meier, & Cao, 2016).

Pharmaceutical Applications

While the requirements excluded drug use and dosage, it's important to note that phenothiazine derivatives, including this compound, have been a focus in medicinal chemistry for their potential pharmacological activities. Sinha et al. (2011) discussed the synthesis and various biological activities of newly synthesized Phenothiazine derivatives, highlighting their wide range of applications including antibacterial and antiviral properties (Sinha, Pandeya, Verma, & Yadav, 2011).

Safety and Hazards

While specific safety and hazard information for 10-Octyl-10H-phenothiazine is not available, phenothiazine is known to be harmful if swallowed . It may cause an allergic skin reaction and damage to organs through prolonged or repeated exposure .

Future Directions

Phenothiazines, including 10-Octyl-10H-phenothiazine, have potential applications in optoelectronics and bio-imaging due to their unique photophysical properties . Their tunable emission in the yellow–green region and large Stokes shift make them promising candidates for these applications .

Mechanism of Action

Target of Action

10-Octyl-10H-phenothiazine is a π-conjugated donor–acceptor (D–A) system . It holds a cyanoacrylic acid unit as a common acceptor and 10-octyl-7-(5-aryl-1,3,4-oxadiazol-2-yl)-10H-phenothiazine component as a donor . The primary targets of this compound are the molecules that interact with these donor and acceptor components.

Mode of Action

The interaction of this compound with its targets is based on the donor-acceptor system. The compound behaves as a D–A dyad with the cyanoacrylic acid component acting as an acceptor and the 10-octyl-7-(5-aryl-1,3,4-oxadiazol-2-yl)-10H-phenothiazine component acting as a donor . This interaction leads to changes in the energy states of the molecules, affecting their photophysical, electrochemical, optical, and thermal properties .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to its optical properties. The compound exhibits good reverse saturable absorption behavior . This behavior is mainly due to the effective alteration and fine-tuning of intermolecular and intramolecular interaction to accomplish preferred band structure, which is obtained by molecular engineering .

Result of Action

The result of the action of this compound is primarily observed in its optical properties. The compound exhibits good fluorescence quantum yields . It also shows good reverse saturable absorption behavior, which is a key property for optical limiters . Optical limiters are devices that exhibit constant transmittance under low light and reduced transmittance on increasing intensity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors such as light intensity and wavelength. For instance, the compound’s ability to limit intense light with promising limiting threshold values suggests that it may be particularly effective in environments with high-intensity light .

Biochemical Analysis

Biochemical Properties

10-Octyl-10H-phenothiazine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to exhibit photophysical and redox properties, making it an effective photoredox catalyst for synthetic transformations . The compound interacts with enzymes involved in oxidative coupling reactions of amines, facilitating the conversion of amines to imines under visible-light irradiation . Additionally, this compound can interact with proteins and other biomolecules through its electron-rich sulfur and nitrogen atoms, which contribute to its redox behavior and catalytic activity .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s redox properties enable it to participate in electron transfer reactions, affecting cellular redox balance and signaling pathways . It has been observed to modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function . Furthermore, this compound can impact cellular processes such as apoptosis and cell proliferation by influencing the activity of key signaling molecules .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through redox reactions and binding interactions. The compound can act as an electron donor or acceptor, facilitating electron transfer reactions with enzymes and other proteins . This redox activity can lead to the activation or inhibition of enzymes, resulting in changes in cellular processes and gene expression . Additionally, this compound can bind to specific biomolecules, altering their structure and function, which contributes to its overall biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound has been shown to maintain its redox properties and catalytic activity over extended periods under controlled conditions . Factors such as light exposure and temperature can influence its stability and lead to degradation . Long-term studies have indicated that this compound can have sustained effects on cellular function, including prolonged modulation of gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to exhibit beneficial effects, such as enhanced catalytic activity and modulation of cellular processes . At high doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been identified, indicating that there is a specific dosage range within which this compound exerts its optimal biochemical activity without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its redox reactions. The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in oxidative and reductive processes . Additionally, this compound can affect the levels of reactive oxygen species (ROS) and other metabolites, contributing to its overall biochemical activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes and accumulate in specific cellular compartments . Transporters and binding proteins can facilitate its movement within cells, influencing its localization and accumulation . These interactions play a crucial role in determining the compound’s biochemical activity and effects on cellular function .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to particular compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and redox balance . The subcellular localization of this compound is essential for understanding its overall biochemical activity and effects on cellular processes .

Properties

IUPAC Name

10-octylphenothiazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NS/c1-2-3-4-5-6-11-16-21-17-12-7-9-14-19(17)22-20-15-10-8-13-18(20)21/h7-10,12-15H,2-6,11,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFERYHPYXAAGEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C2=CC=CC=C2SC3=CC=CC=C31
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Adding phenothiazine (5 g, 25 mmol), sodium hydride (1.8 g) into the N,N-dimethyl formamide (30 mL), stirring, and then dropping n-octyl bromide (5.4 g, 28 mmol) into the mixture. Cease reaction after 2 hours, putting the mixture into 300 mL distilled water for, extracting by n-hexane, rotary evaporation of the solvent, using n-hexane as eluent to elutriate the crude product, then separating by silica gel column chromatography to obtain a yellow sticky product, the yield was 81%.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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